molecular formula C9H4F4NO- B10938360 2-Cyano-3,5-bis(difluoromethyl)phenolate

2-Cyano-3,5-bis(difluoromethyl)phenolate

Cat. No.: B10938360
M. Wt: 218.13 g/mol
InChI Key: OARMGJHLEVYKHX-UHFFFAOYSA-M
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Description

2-Cyano-3,5-bis(difluoromethyl)phenolate is a fluorinated aromatic compound characterized by a phenolate core substituted with a cyano (-CN) group at position 2 and two difluoromethyl (-CF$_2$H) groups at positions 3 and 5. The phenolate moiety (deprotonated phenol) imparts anionic character, enhancing solubility in polar solvents and influencing reactivity in nucleophilic or electron-deficient environments. The electron-withdrawing cyano and difluoromethyl groups synergistically stabilize the negative charge on the phenolate oxygen, reducing basicity and increasing acidity compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H4F4NO-

Molecular Weight

218.13 g/mol

IUPAC Name

2-cyano-3,5-bis(difluoromethyl)phenolate

InChI

InChI=1S/C9H5F4NO/c10-8(11)4-1-5(9(12)13)6(3-14)7(15)2-4/h1-2,8-9,15H/p-1

InChI Key

OARMGJHLEVYKHX-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)C#N)[O-])C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,5-bis(difluoromethyl)phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, difluorocarbene precursors, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve neutral or basic environments .

Major Products Formed

The major products formed from these reactions include difluoromethylated ethers, amines, cyclopropanes, alkenes, and cyclopropenes .

Mechanism of Action

The mechanism of action of 2-Cyano-3,5-bis(difluoromethyl)phenolate involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl groups enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules. These interactions can lead to the modulation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Key Functional Groups and Roles :

  • Cyano (-CN): Strong electron-withdrawing effect, lowering pKa and promoting interactions with electrophilic biological targets.

Applications: This compound is of interest in pharmaceutical and agrochemical research, where fluorinated phenols are leveraged for improved bioavailability and target affinity. Its unique substitution pattern may optimize interactions with enzymes or receptors, particularly in contexts requiring balanced lipophilicity and polarity .

To contextualize the properties of 2-Cyano-3,5-bis(difluoromethyl)phenolate, a comparative analysis with structurally related compounds is provided below:

Table 1: Comparative Properties of Fluorinated Phenolates
Compound Name Substituents Molecular Weight (g/mol) logP* pKa* Key Applications
This compound -CN (C2), -CF$_2$H (C3, C5) ~245.1 2.8 ~5.2 Enzyme inhibition, drug design
3,5-Bis(trifluoromethyl)phenolate -CF$_3$ (C3, C5) ~276.1 3.5 ~4.8 Catalysis, agrochemicals
2-Cyano-3,5-difluorophenolate -F (C3, C5) ~179.0 1.2 ~7.1 Intermediate in synthesis
2-Cyano-3,5-dimethylphenolate -CH$_3$ (C3, C5) ~159.2 1.8 ~8.5 Material science

*Estimated values based on structural analogs and substituent effects .

Key Insights:

Lipophilicity (logP): The bis(difluoromethyl) groups in this compound confer higher lipophilicity (logP ≈ 2.8) compared to non-fluorinated analogs (e.g., 2-Cyano-3,5-dimethylphenolate, logP ≈ 1.8). However, it is less lipophilic than trifluoromethyl-substituted analogs (logP ≈ 3.5) due to the -CF$2$H group’s reduced hydrophobicity relative to -CF$3$ .

Acidity (pKa): The electron-withdrawing -CN and -CF$2$H groups lower the pKa (~5.2) significantly compared to methyl-substituted phenolate (pKa ~8.5), enhancing stability in physiological conditions. Trifluoromethyl groups (-CF$3$) further increase acidity (pKa ~4.8) due to stronger inductive effects .

The -CF$2$H group’s hydrogen atom may also engage in weak hydrogen bonds, a feature absent in -CF$3$ analogs .

Biological Activity: The combination of -CN and -CF$_2$H groups may enhance target selectivity in enzyme inhibition (e.g., kinase or protease targets) by balancing electronegativity and steric demand. In contrast, trifluoromethyl-substituted phenolates are more suited for applications requiring extreme electron deficiency, such as Lewis acid catalysis .

Role of Fluorine in Drug Design

Fluorination is a cornerstone of modern medicinal chemistry, with this compound exemplifying strategic fluorination to optimize pharmacokinetics. Key findings include:

  • Metabolic Stability : The -CF$2$H groups resist oxidative metabolism better than -CH$3$ or -F substituents, extending half-life in vivo .
  • Membrane Permeability : Moderate logP values (~2.8) facilitate cellular uptake without excessive accumulation in lipid membranes .
Substituent Pattern and Reactivity
  • Cyanophenolates: The -CN group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins. This mechanism is less pronounced in non-cyano analogs .
  • Comparative Stability : Bis(difluoromethyl) substitution offers superior hydrolytic stability compared to bis(trifluoromethyl) analogs in aqueous environments, as -CF$_3$ groups can exacerbate electron-deficient ring susceptibility to nucleophilic attack .

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